

Spectroscopic Profile of 2-Bromo-1-(thiazol-2-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-(thiazol-2-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the key organic intermediate, **2-Bromo-1-(thiazol-2-yl)ethanone**. This compound is a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone
- CAS Number: 3292-77-1[1]
- Molecular Formula: C₅H₄BrNOS[1][2]
- Molecular Weight: 206.06 g/mol [2]
- Appearance: Solid[3]
- Melting Point: 54-55 °C[2]

Spectral Data

The following tables summarize the available quantitative spectral data for **2-Bromo-1-(thiazol-2-yl)ethanone**. It is important to note that while ^1H NMR data is available for the target compound, specific experimental ^{13}C NMR, IR, and MS data are not readily found in the searched literature. Therefore, the data for ^{13}C NMR and IR are estimations based on closely related analogs and established spectral correlation tables. The mass spectrometry data is predicted based on common fragmentation patterns of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **2-Bromo-1-(thiazol-2-yl)ethanone**^[4]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.03	d	2.8	1H	Thiazole-H5
7.75	d	2.8	1H	Thiazole-H4
4.70	s	-	2H	-CH ₂ -Br

Table 2: Estimated ^{13}C NMR Spectral Data of **2-Bromo-1-(thiazol-2-yl)ethanone**

Chemical Shift (δ) ppm	Assignment
~185	C=O (ketone)
~168	Thiazole-C2
~145	Thiazole-C4
~125	Thiazole-C5
~35	-CH ₂ -Br

Note: These are estimated values based on typical chemical shifts for similar functional groups and heterocyclic systems.

Infrared (IR) Spectroscopy

Table 3: Estimated IR Absorption Bands for **2-Bromo-1-(thiazol-2-yl)ethanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretch (thiazole ring)
~1700	Strong	C=O stretch (ketone)
~1500-1600	Medium	C=C and C=N stretching (thiazole ring)
~1200-1300	Medium	C-N stretching
~600-700	Strong	C-Br stretch

Note: These are estimated values based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Bromo-1-(thiazol-2-yl)ethanone**

m/z	Ion
205/207	[M] ⁺ (Molecular ion peak with bromine isotopes)
126	[M - Br] ⁺
99	[Thiazole-C=O] ⁺
83	[Thiazole] ⁺
57	[C ₂ H ₃ S] ⁺

Note: This represents a predicted fragmentation pattern. The presence of bromine would result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Bromo-1-(thiazol-2-yl)ethanone**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
- Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
- Temperature: 298 K.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher field strength NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more scans may be required due to the low natural abundance of ^{13}C .
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS reference signal.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-Bromo-1-(thiazol-2-yl)ethanone** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.

- **Background:** A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Correlate the observed wavenumbers with known functional group absorptions to confirm the presence of key structural features.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Heat the sample to induce vaporization.
- Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

Mass Analysis:

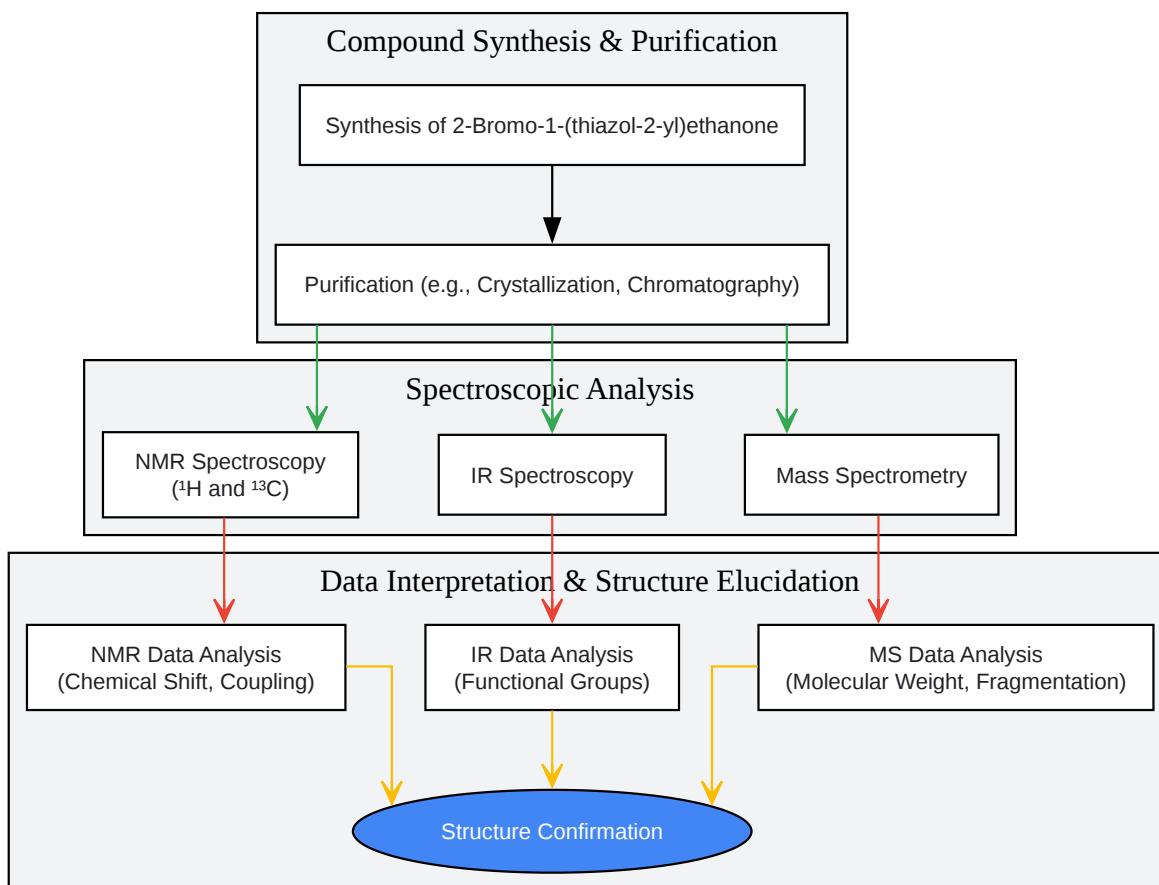
- **Analyzer:** Quadrupole or Time-of-Flight (TOF) mass analyzer.
- **Mass Range:** Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-400.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Bromo-1-(thiazol-2-yl)ethanone**.



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General workflow for spectroscopic analysis.

This diagram outlines the logical progression from the synthesis and purification of the compound to its analysis by various spectroscopic techniques, culminating in the interpretation of the spectral data to confirm its chemical structure.

Conclusion

The spectral data and protocols provided in this guide serve as a valuable resource for researchers working with **2-Bromo-1-(thiazol-2-yl)ethanone**. While experimental ¹H NMR data is available, further experimental work is needed to definitively determine the ¹³C NMR, IR, and mass spectra of this compound. The estimated data provided herein, based on sound chemical principles and data from analogous structures, can serve as a useful preliminary guide for spectral interpretation. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and similar compounds.

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